REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([NH2:8])=[C:4](I)[C:3]=1[F:10].[F:11][C:12]1[C:17](B(O)O)=[CH:16][CH:15]=[CH:14][N:13]=1.[F-].[K+]>C(#N)C.O>[Cl:1][C:2]1[N:7]=[CH:6][C:5]([NH2:8])=[C:4]([C:17]2[C:12]([F:11])=[N:13][CH:14]=[CH:15][CH:16]=2)[C:3]=1[F:10] |f:2.3|
|
Name
|
|
Quantity
|
98.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=C(C=N1)N)I)F
|
Name
|
|
Quantity
|
68.3 g
|
Type
|
reactant
|
Smiles
|
FC1=NC=CC=C1B(O)O
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Name
|
bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]dichloropalladium(II)
|
Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
63 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
275 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature
|
Type
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FILTRATION
|
Details
|
filtered through Celite©
|
Type
|
WASH
|
Details
|
washed through with ethyl acetate
|
Type
|
ADDITION
|
Details
|
The filtrate was diluted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the organic layer collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in-vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a residue
|
Type
|
CUSTOM
|
Details
|
The resultant residue was triturated with diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=C(C=N1)N)C=1C(=NC=CC1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 65.8 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |